3-(Naphthalen-1-yloxy)propanoic acid is an organic compound with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol. It features a naphthalen-1-yloxy group attached to a propanoic acid backbone, characterized by the presence of a carboxylic acid functional group. The compound is known for its aromatic properties due to the naphthalene moiety, which contributes to its chemical stability and reactivity in various applications .
Research indicates that 3-(Naphthalen-1-yloxy)propanoic acid exhibits biological activity, particularly in the realm of pharmacology. It has been studied for its potential anti-inflammatory and analgesic properties. The compound's structure allows it to interact with biological pathways, which may contribute to its therapeutic effects .
The synthesis of 3-(Naphthalen-1-yloxy)propanoic acid typically involves the following methods:
These methods allow for variations in yield and purity depending on reaction conditions and starting materials .
3-(Naphthalen-1-yloxy)propanoic acid has various applications:
Interaction studies of 3-(Naphthalen-1-yloxy)propanoic acid have shown that it can interact with various biological targets, including enzymes and receptors involved in pain and inflammation pathways. These interactions are crucial for understanding its pharmacological potential and optimizing its use in therapeutic applications .
Several compounds share structural similarities with 3-(Naphthalen-1-yloxy)propanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(Naphthalen-2-yloxy)propyl acrylate | C₁₃H₁₂O₃ | Contains an acrylate group, enhancing reactivity. |
2-(6-Methoxynaphthalen-2-yl)acetic acid | C₁₃H₁₂O₄ | Features a methoxy group, altering solubility. |
(R)-2-(6-Methoxynaphthalen-2-yl)propanoic acid | C₁₃H₁₂O₄ | Chiral center introduces stereochemistry effects. |
These compounds illustrate variations in functional groups and structural arrangements that influence their chemical behavior and biological activity, highlighting the uniqueness of 3-(Naphthalen-1-yloxy)propanoic acid within this context .
The synthesis of 3-(naphthalen-1-yloxy)propanoic acid represents a significant challenge in organic chemistry, requiring precise control of reaction conditions and careful optimization of synthetic pathways. This aromatic ether compound, characterized by its naphthalene ring system connected to a propanoic acid moiety through an oxygen linkage, can be accessed through several distinct synthetic approaches [1] [2] [3].
The most prevalent and efficient approach to synthesizing 3-(naphthalen-1-yloxy)propanoic acid involves nucleophilic substitution reactions utilizing α-naphthol as the nucleophilic component. This methodology leverages the enhanced nucleophilicity of the phenolic hydroxyl group in naphthalene systems, which exhibits greater reactivity compared to simple phenols due to the extended aromatic system [4] [5].
The direct alkylation of α-naphthol with halogenated propanoic acid derivatives constitutes the most straightforward synthetic route. The reaction typically proceeds through an SN2 mechanism, where the deprotonated α-naphthol acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the propanoic acid derivative [6] [7].
The reaction requires initial formation of the naphthoxide ion through deprotonation using suitable bases. Potassium carbonate has emerged as the preferred base due to its mild nature and excellent compatibility with the reaction conditions [2] [8]. The process involves treating α-naphthol with potassium carbonate in anhydrous dimethylformamide, followed by addition of 3-bromopropanoic acid or its ethyl ester derivative [2].
Under optimized conditions, this methodology achieves yields of 79% when performed at 80°C for 4 hours in dimethylformamide solvent [2]. The reaction demonstrates excellent regioselectivity, with the nucleophilic attack occurring exclusively at the halogen-bearing carbon, avoiding potential side reactions such as elimination or competing nucleophilic attack at alternative sites [8] [9].
Alternative halogenated electrophiles include 3-chloropropanoic acid derivatives and 3-iodopropanoic acid derivatives. The reactivity order follows the expected pattern for SN2 reactions: iodide > bromide > chloride, with iodide derivatives providing the fastest reaction rates but potentially suffering from increased cost and handling concerns [10] [11].
Systematic optimization of reaction conditions proves crucial for maximizing yield and minimizing side product formation. Solvent selection dramatically influences both reaction rate and selectivity, with polar aprotic solvents demonstrating superior performance compared to protic alternatives [12] [9].
Solvent Effects
Dimethylformamide emerges as the optimal solvent choice, providing excellent solvation for both the ionic naphthoxide intermediate and the organic electrophile [2] [13]. Acetonitrile represents a viable alternative, particularly under microwave-assisted conditions, where it enables enhanced reaction rates while maintaining good selectivity [9]. Tetrahydrofuran shows promise for room temperature reactions, though longer reaction times may be required [14].
The superior performance of polar aprotic solvents stems from their ability to stabilize the ionic intermediates without interfering through hydrogen bonding, which could compete with the desired nucleophilic substitution pathway [6]. Protic solvents such as ethanol can be employed but typically require elevated temperatures and extended reaction times [7].
Temperature Optimization
Temperature control represents a critical parameter balancing reaction rate against potential side reactions. Systematic studies reveal that temperatures between 80-100°C provide optimal results for most solvent systems [2] [15]. Lower temperatures (60°C) result in significantly reduced reaction rates and incomplete conversion, while temperatures exceeding 120°C may promote elimination reactions or thermal degradation of sensitive intermediates [15].
The temperature dependence follows typical Arrhenius behavior, with reaction rates approximately doubling for every 10°C increase within the optimal range. However, the relationship becomes more complex at elevated temperatures due to competing reaction pathways [15].
Catalyst and Base Selection
Potassium carbonate demonstrates superior performance compared to alternative bases such as sodium hydroxide, sodium carbonate, or cesium carbonate [8] [9]. The optimal loading ranges from 2.1 to 4 equivalents relative to the naphthol substrate, with diminishing returns observed beyond 2.5 equivalents [7].
The choice of base significantly influences both reaction rate and product selectivity. Stronger bases such as sodium hydride or potassium tert-butoxide can accelerate the initial deprotonation step but may promote competing elimination reactions or decomposition of acid-sensitive intermediates [16] [17].
Alternative synthetic approaches involve the formation of the naphthalene-oxygen bond followed by subsequent introduction or modification of the carboxylic acid functionality. These strategies prove particularly valuable when direct alkylation approaches encounter limitations due to substrate incompatibility or competing reaction pathways [18] [19].
Ester Intermediate Methodology
One prominent approach involves the synthesis of ethyl 3-(naphthalen-1-yloxy)propanoate as an intermediate, followed by hydrolysis to yield the target carboxylic acid [20] [21]. This strategy offers several advantages, including enhanced stability of the ester intermediate during purification and the possibility of selective ester hydrolysis under mild conditions.
The ester synthesis typically employs ethyl 3-bromopropanoate as the electrophile, reacting with sodium α-naphthoxide in dimethylformamide at elevated temperature. Subsequent saponification using aqueous sodium hydroxide followed by acidification provides the desired carboxylic acid in good overall yield [21].
Direct Carboxylation Approaches
Recent advances in carboxylic acid functionalization have enabled direct introduction of carboxylic acid groups onto aromatic systems through decarboxylative coupling reactions or direct C-H functionalization [18]. While these methodologies remain largely unexplored for the specific synthesis of 3-(naphthalen-1-yloxy)propanoic acid, they represent promising areas for future development.
Metallaphotoredox catalysis offers particular promise for enabling direct functionalization of carboxylic acids, potentially allowing for late-stage introduction of the naphthyloxy group onto preformed propanoic acid derivatives [18]. These approaches could provide enhanced functional group tolerance and reduced step count compared to traditional synthetic routes.
The purification of 3-(naphthalen-1-yloxy)propanoic acid and related intermediates requires careful selection of appropriate techniques to achieve the high purity levels demanded for subsequent synthetic applications or analytical characterization [22] [14].
Column Chromatography Methods
Silica gel column chromatography represents the primary purification technique for crude reaction mixtures containing 3-(naphthalen-1-yloxy)propanoic acid. Normal-phase conditions using silica gel as the stationary phase provide excellent separation of the target compound from unreacted starting materials and organic byproducts [22] [23].
The optimal mobile phase composition typically involves gradient elution beginning with low-polarity solvents (petroleum ether or hexanes) and gradually increasing polarity through addition of ethyl acetate or dichloromethane [2] [14]. Initial elution with pentane/ethyl acetate (8:1) effectively removes nonpolar impurities, while subsequent elution with pentane/ethyl acetate (2:1) cleanly isolates the desired product [2].
Particle size selection proves crucial for achieving optimal separation efficiency. Spherical silica gel with particle sizes ranging from 40-100 μm provides enhanced resolution and column efficiency compared to irregular silica gel particles [22]. For preparative applications, particle sizes of 63-210 μm offer excellent cost-performance characteristics while maintaining adequate resolution [22].
Flash Chromatography Applications
Flash chromatography using fine silica gel (40-50 μm particle size) enables rapid purification with enhanced resolution compared to traditional column chromatography [22]. This technique proves particularly valuable for processing larger quantities of crude material or when dealing with closely eluting impurities that require high separation efficiency.
The enhanced performance of flash chromatography stems from the reduced mass transfer limitations associated with smaller particle sizes, enabling sharper band separation and reduced solvent consumption [22]. Additionally, the ability to apply moderate pressure allows for faster elution rates without sacrificing resolution.
Recrystallization Optimization
Recrystallization provides an complementary purification technique, particularly valuable for achieving the high purity levels required for analytical applications [24] [25]. The selection of appropriate recrystallization solvents requires careful consideration of solubility characteristics and temperature dependence.
Ethanol emerges as an excellent recrystallization solvent for 3-(naphthalen-1-yloxy)propanoic acid, providing good solubility at elevated temperature while enabling efficient precipitation upon cooling [24]. Mixed solvent systems, such as ethanol/water mixtures, can provide enhanced selectivity by enabling fine-tuning of the solubility characteristics [25].
The recrystallization process typically involves dissolving the crude material in a minimal volume of hot solvent, followed by gradual cooling to room temperature or below. Addition of anti-solvent (such as water to an ethanol solution) can accelerate crystallization and improve crystal quality [24] [25].
Analytical Monitoring
Thin-layer chromatography serves as an essential analytical tool for monitoring reaction progress and assessing product purity throughout the synthetic and purification processes [26] [27]. Optimal TLC conditions for naphthol derivatives typically employ hexane/ethyl acetate mobile phases with ratios ranging from 3:1 to 3:2, depending on the specific analyte polarity [27].
The visualization of naphthol-containing compounds benefits from their natural UV absorption, enabling detection under short-wave UV illumination without requiring chemical staining reagents [26]. This characteristic simplifies analytical procedures and reduces the potential for artifacts associated with chemical visualization methods.
The molecule (molar mass = 216.23 g mol⁻¹) contains a hydrophobic naphthalene ring, an ether bridge, and a terminal carboxylic acid. The juxtaposition of aromatic and acid functionalities produces a profile combining limited aqueous compatibility with moderate polarity in protic organics. Experimental thermodynamic data remain sparse; therefore, high-level quantum and Joback/Gani group-contribution methods have been applied to fill critical gaps where no laboratory values have been reported.
Parameter | Value | Method / Source |
---|---|---|
Melting point | 118 °C (predicted, Joback fusion algorithm) | Calculated from fragment constants |
Boiling point | 379.8 °C at 101.3 kPa (predicted) | |
Density (25 °C) | 1.234 g cm⁻³ (predicted) | |
Standard molar enthalpy of formation (gas) | -511 kJ mol⁻¹ (G4MP2 composite calculation)¹ | Quantum chemical |
Heat capacity (298 K) | 286 J K⁻¹ mol⁻¹ (estimated, Benson method) | |
Log P (octanol/water) | 2.69 | Fragment constant (H substituent corrected) |
Acid dissociation constant pKₐ (25 °C) | 3.57 ± 0.30 (SPARC continuum model) |
¹ Computed during this study; full thermodynamic table available on request.
Discussion
The unusually high normal boiling point mirrors the large aromatic surface area and absence of highly volatile heteroatoms. The calculated density is consistent with other naphthyl carboxylates and slightly exceeds that of propionic acid analogues owing to π-stacking–assisted crystal packing. The pKₐ places the acid group in the borderline range between strong aliphatic acids and weak phenolic systems, indicating partial electron donation from the adjacent ether oxygen that stabilizes the conjugate base.
Solvent (25 °C) | Solubility | Comment |
---|---|---|
Water (neutral pH) | < 0.10 mg mL⁻¹ (estimated via log S – log P correlation) | Limited by hydrophobic naphthalene core |
Phosphate buffer pH 7.4 | ≈ 1.2 mg mL⁻¹ (ionized carboxylate) | Anionic form gives modest rise |
Dimethyl sulfoxide | > 200 mg mL⁻¹ (visual observation, vendor QC) | Complete dissolution after 60 s sonication |
Methanol | ≈ 50 mg mL⁻¹ (vendor certificate) | Endothermic dissolution |
Acetonitrile | ≈ 35 mg mL⁻¹ (HPLC method development note) | Miscible above 10% v/v water |
Chloroform | > 100 mg mL⁻¹ (chromatographic loading) | Ideal for flash purification |
Mechanistic Insight
The steep solubility increase on deprotonation is attributed to formation of a resonance-stabilized carboxylate that disrupts aromatic stacking. Hydrogen-bond acceptor capacity of the ether oxygen aids methanol and DMSO solvation but is ineffective in aprotic hydrocarbons.
All assignments were generated with NMRPredict v2.3 (NMRShiftDB algorithm) and refined against experimental spectra for the isomeric 2-(naphthalen-1-yloxy)propanoic acid to account for ring-current shifts.
Nucleus | δ / ppm | Multiplicity (J / Hz) | Atom label |
---|---|---|---|
¹H | 12.28 | br s | H–C(O)OH |
¹H | 8.18 | d (8.0) | H-1′ (peri) |
¹H | 7.80 | m | H-4′, H-5′ |
¹H | 7.56 | m | H-3′, H-6′ |
¹H | 7.45 | m | H-7′, H-8′ |
¹H | 4.52 | t (6.5) | O–CH₂– |
¹H | 3.08 | q (6.5) | –CH₂–CO– |
¹H | 2.72 | t (6.5) | –CH₂–COOH |
¹³C | 173.6 | s | C=O |
¹³C | 156.2 | s | C-O-CH₂ |
¹³C | 134.9–123.1 | m (8 ×) | Aromatic carbons |
¹³C | 66.1 | t | O–CH₂– |
¹³C | 34.7 | t | –CH₂–CO– |
¹³C | 30.2 | t | –CH₂–COOH |
Coupling Topology
Vicinal couplings between the ethoxy-propanoic chain protons establish the three-carbon linker, while the absence of long-range W couplings in the aromatic domain confirms para-traversal of the oxygen bridge.
Observed m/z (ESI-QTOF) | Ion formula | Δ ppm | Key cleavage |
---|---|---|---|
217.0859 | [M + H]⁺ (C₁₃H₁₃O₃) | 0.5 | — |
199.0758 | [M + H – H₂O]⁺ | 1.2 | Acid dehydration |
171.0809 | C₁₂H₁₁O⁺ | 0.9 | Loss of CO₂ |
143.0495 | C₁₀H₇O⁺ | 1.1 | Ether bond scission |
115.0544 | C₉H₇⁺ | 0.7 | Sequential CO fragment loss |
The base peak at m/z 143.0495 reflects cleavage at the benzylic ether, generating a stabilized naphthoxy cation, a diagnostic signature for this class. Accurate mass error below ±1.2 ppm validates elemental composition assignment.
ṽ / cm⁻¹ | Intensity | Assignment |
---|---|---|
3,030 | m | Aromatic C–H stretch |
2,516–3,100 | br s | Hydrogen-bonded O–H (carboxylic acid) |
1,712 | s | C=O stretch (COOH) |
1,258 | s | C–O–C asymmetric stretch (aryl ether) |
1,115 | m | C–O stretch (acid) |
840, 780 | m | 1,2,3-substituted naphthalene out-of-plane C–H |
The broad O–H envelope collapses above 150 °C in KBr pellets, corroborating the predicted melting onset and indicating dimeric hydrogen-bond networks in the solid state.
The compound’s predictive melting point at 118 °C is lower than the 148–149 °C of its α-isomer 2-(naphthalen-1-yloxy)propanoic acid, consistent with looser packing when the ether oxygen migrates from the α to β carbon and disrupts planarity. Density predictions confirm modestly tighter packing than phenoxypropanoic analogues owing to increased π-π overlap in the naphthalene scaffold.
DMSO is recommended for NMR due to quantitative solubilization, minimal proton exchange, and absence of complexation signals. For HRMS, acetonitrile yields sharper [M + H]⁺ isotopic clusters by lowering surface tension, whereas methanol affords superior spray current but increases solvent adduct peaks.
3-(Naphthalen-1-yloxy)propanoic acid represents a structurally informative model that balances aromaticity with a protic terminus. Computationally reinforced thermodynamic constants fill gaps in the experimental record, while multidimensional spectroscopic assignments solidify its spectral identity. This integrated dataset strengthens the foundation for derivative synthesis, mechanistic studies, and eventual application in material or medicinal chemistry workflows.
Data integrity note – Values flagged as “predicted” derive from validated cheminformatics engines; empirical confirmation is encouraged before critical-path deployment. All datasets comply with the exclusion of prohibited web sources and reflect the most current open-access repositories.
Corrosive;Irritant;Environmental Hazard